molecular formula C19H19N3OS2 B2726154 N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 920454-03-1

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No. B2726154
CAS RN: 920454-03-1
M. Wt: 369.5
InChI Key: FVDLAJDOAUBFLF-UHFFFAOYSA-N
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Description

N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, also known as DT-13, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and has been shown to exhibit various biological activities.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of various 1,3,4-thiadiazole derivatives, including N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, for their anticancer activities. These compounds have been tested against a range of human tumor cell lines to determine their efficacy in inhibiting cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit reasonable anticancer activity, particularly against melanoma-type cell lines, highlighting their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012).

Glutaminase Inhibition

Another significant area of research is the evaluation of thiadiazole derivatives as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. By inhibiting glutaminase, these compounds can potentially suppress the growth of cancer cells, offering a therapeutic strategy for cancer treatment. Studies have produced analogs such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its derivatives, which have shown potent inhibition of kidney-type glutaminase (GLS) and demonstrated antiproliferative effects in cancer models (Shukla et al., 2012).

Synthetic Methodologies

The synthesis of thiadiazole derivatives, including this compound, involves various chemical reactions that provide insights into improving synthetic methodologies for producing these compounds. Research has focused on developing efficient, high-yield methods that are environmentally friendly, demonstrating the versatility of thiadiazole chemistry in medicinal applications (Wang et al., 2010).

Antimicrobial and Antioxidant Properties

Beyond anticancer applications, some thiadiazole derivatives have been explored for their antimicrobial and antioxidant properties. These studies provide a foundation for the development of new therapeutic agents targeting various diseases and conditions, underscoring the multifaceted potential of thiadiazole-based compounds (Lu et al., 2020).

properties

IUPAC Name

N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-13-8-9-14(2)16(10-13)12-24-19-22-21-18(25-19)20-17(23)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDLAJDOAUBFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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